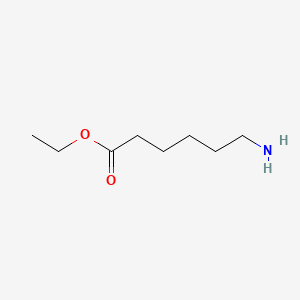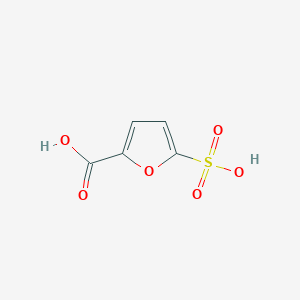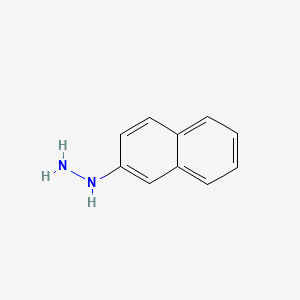![molecular formula C15H16O B1348383 [Ethoxy(phenyl)methyl]benzene CAS No. 5670-78-0](/img/structure/B1348383.png)
[Ethoxy(phenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxybenzene, also known as Phenetole or Ethyl phenyl ether, is an organic compound with the formula C8H10O . It is an alkyl group singularly bonded to oxygen . The molecular weight of Ethoxybenzene is 122.1644 .
Synthesis Analysis
The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of Ethoxybenzene consists of an ethoxy group (CH3CH2O−) found in the organic compound ethyl phenyl ether (C6H5OCH2CH3) . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Chemical Reactions Analysis
Benzene derivatives undergo a two-step mechanism for electrophilic aromatic substitution reactions. The first step is slow and rate-determining, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. The second step is fast, where a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
Ethoxybenzene has a molecular weight of 122.1644 . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Reactions
- A study on the crystal structure of a related compound, azilsartan methyl ester ethyl acetate hemisolvate, highlights its molecular conformations and interactions, contributing to the understanding of molecular designs in pharmaceuticals (Zhengyi Li et al., 2015).
- Research into the viscosities and surface tensions of phenetole (a compound similar to ethoxy benzene) with various solvents aids in understanding solvent effects in chemical processes and potential applications in materials science (Mohammad S. Al Tuwaim et al., 2018).
Donor-Acceptor Interactions
- Investigations of donor-acceptor interactions in phenyl ethynyl benzene derivatives offer insights into molecular electronics and the design of new organic semiconductors (Jettiboina Suryachandram et al., 2021).
Cytotoxic Activities
- A study on chemical constituents from Chloranthus anhuiensis, including compounds structurally related to ethoxy(phenyl)methyl]benzene, revealed their cytotoxic activities, suggesting potential applications in drug development (Huilin Zhu et al., 2018).
Synthetic Applications
- The synthesis of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and congeners as components in Diels-Alder reactions opens pathways to functionalized (trifluoromethyl)benzenes and -pyridines, with implications for organic synthesis and materials science (J. Volle, M. Schlosser, 2002).
Green Synthesis
- A green synthetic route for the perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst demonstrates an environmentally friendly approach to synthesizing compounds related to ethoxy(phenyl)methyl]benzene, highlighting the importance of sustainable chemistry (Pooja R. Tambe, G. Yadav, 2017).
Safety And Hazards
Ethoxybenzene may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
[ethoxy(phenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWASOZKZYKPQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332466 |
Source


|
| Record name | [Ethoxy(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Ethoxy(phenyl)methyl]benzene | |
CAS RN |
5670-78-0 |
Source


|
| Record name | [Ethoxy(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

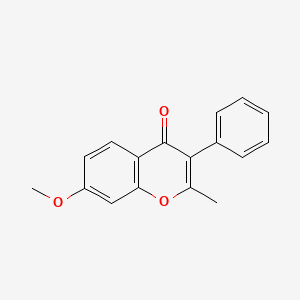
![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
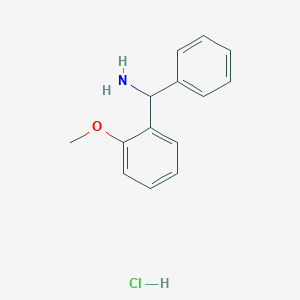
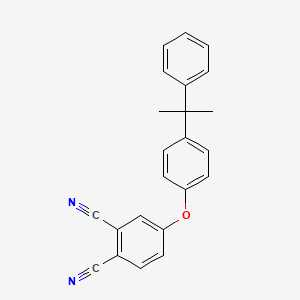

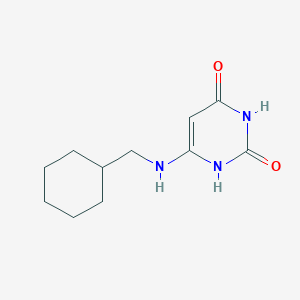
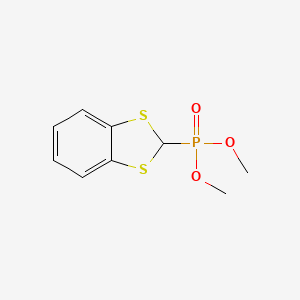
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
